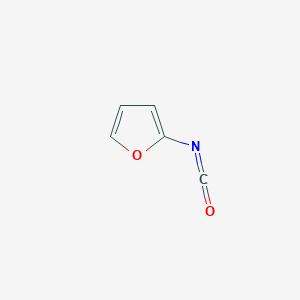

Furan, 2-isocianato-

Descripción general

Descripción

2-Isocyanatofuran is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms Furan derivatives have been widely studied due to their significant biological and chemical properties

Aplicaciones Científicas De Investigación

2-Isocyanatofuran has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: 2-Isocyanatofuran derivatives are being explored for their therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the production of resins, coatings, and adhesives due to its reactivity and ability to form stable polymers.

Mecanismo De Acción

Target of Action

Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics and have been employed as medicines in a number of distinct disease areas . The primary targets of furan derivatives are often microbial organisms, making them effective antimicrobial agents .

Mode of Action

It is known that they interact with their targets in a way that disrupts normal cellular processes, leading to the death of the target organism . For example, some furan derivatives have been found to be biologically inert against certain gram-positive bacteria .

Biochemical Pathways

Furan derivatives can affect a variety of biochemical pathways. They are known for their reactivity, and they present a mono- (Furfural) or disubstituted (5-HMF) furan ring in their structure . This makes them versatile in the synthesis of new fuels and polymer precursors .

Pharmacokinetics

The therapeutic efficacy of furan-related medicines suggests that they have favorable adme properties .

Result of Action

The result of the action of furan derivatives can vary depending on the specific derivative and its target. In general, they are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of furan derivatives. For example, the shift from traditional resources such as crude oil to biomass has led to a change in the manufacture and uses of furan platform chemicals . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Análisis Bioquímico

Biochemical Properties

Furan, 2-isocyanato- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolic activation of Furan, 2-isocyanato- to reactive intermediates . These intermediates can form covalent bonds with proteins, leading to modifications that affect their function. Additionally, Furan, 2-isocyanato- can interact with nucleophiles in the cell, leading to the formation of adducts that can alter cellular processes .

Cellular Effects

Furan, 2-isocyanato- has been shown to have various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Furan, 2-isocyanato- has been linked to oxidative stress and inflammation, which can disrupt normal cellular functions . In hepatic cells, Furan, 2-isocyanato- can cause cytotoxicity by forming reactive metabolites that bind to cellular proteins, leading to cell death . Additionally, it has been observed to affect mitochondrial function, disrupting energy production and redox regulation .

Molecular Mechanism

The molecular mechanism of action of Furan, 2-isocyanato- involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates such as cis-2-butene-1,4-dial . These intermediates can covalently bind to proteins, leading to enzyme inhibition or activation, and changes in gene expression. The binding interactions with biomolecules can result in the formation of protein adducts, which can disrupt normal cellular functions and lead to toxic effects . Additionally, Furan, 2-isocyanato- can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furan, 2-isocyanato- can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that Furan, 2-isocyanato- can be metabolized to reactive intermediates that persist in the cell, leading to prolonged cytotoxic effects . Additionally, the compound’s stability can be affected by environmental factors such as temperature and pH, which can influence its reactivity and toxicity . Long-term exposure to Furan, 2-isocyanato- has been associated with chronic toxicity and carcinogenicity in animal models .

Dosage Effects in Animal Models

The effects of Furan, 2-isocyanato- vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and inflammation, while higher doses can lead to severe cytotoxicity and organ damage . Studies have shown that Furan, 2-isocyanato- can cause dose-dependent hepatotoxicity, with higher doses leading to increased levels of liver enzymes and histopathological changes . Additionally, high doses of Furan, 2-isocyanato- have been associated with adverse effects on the kidneys and other organs .

Metabolic Pathways

Furan, 2-isocyanato- is involved in various metabolic pathways, including its activation by cytochrome P450 enzymes to form reactive intermediates . These intermediates can undergo further metabolic transformations, leading to the formation of secondary metabolites that can also interact with cellular proteins and nucleic acids . The compound’s metabolism can influence its toxicity and the extent of its effects on cellular function. Additionally, Furan, 2-isocyanato- can affect metabolic flux and metabolite levels, disrupting normal cellular processes .

Transport and Distribution

The transport and distribution of Furan, 2-isocyanato- within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, leading to its accumulation in specific cellular compartments . Additionally, Furan, 2-isocyanato- can bind to proteins in the blood, facilitating its distribution to various tissues . The compound’s localization and accumulation can influence its toxicity and the extent of its effects on cellular function .

Subcellular Localization

Furan, 2-isocyanato- is localized in various subcellular compartments, including the cytosol and mitochondria . Its subcellular localization can influence its activity and function, as well as its interactions with cellular proteins and other biomolecules . The compound can be targeted to specific compartments through post-translational modifications or interactions with targeting signals . Additionally, the formation of protein adducts by Furan, 2-isocyanato- can disrupt normal cellular processes and contribute to its cytotoxic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanatofuran typically involves the reaction of furan derivatives with isocyanates. One common method is the reaction of 2-furylamine with phosgene, followed by the addition of a base to yield the isocyanate derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of 2-Isocyanatofuran can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 2-Isocyanatofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield furan-2-ylmethanol derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with 2-Isocyanatofuran under mild conditions.

Major Products: The major products formed from these reactions include furan-2-carboxylic acid, furan-2-ylmethanol, and various substituted furan derivatives, depending on the specific reagents and conditions used.

Comparación Con Compuestos Similares

2-Isocyanatofuran can be compared with other furan derivatives, such as:

Furan-2-carboxylic acid: Known for its use in pharmaceuticals and agrochemicals.

Furan-2-ylmethanol: Used in the synthesis of fragrances and flavoring agents.

2,5-Furandicarboxylic acid: A key monomer for the production of bio-based polymers.

Uniqueness: 2-Isocyanatofuran is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of novel compounds with diverse applications.

Actividad Biológica

2-Isocyanatofuran is a compound with significant potential in various fields, particularly in medicinal chemistry and biochemical research. Its biological activity stems from its ability to interact with different biomolecules, influencing cellular processes and exhibiting therapeutic properties. This article delves into the biochemical properties, mechanisms of action, and research findings related to the biological activity of 2-isocyanatofuran.

2-Isocyanatofuran exhibits a unique reactivity profile due to its isocyanate functional group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This property is crucial for its interactions with enzymes and cellular components.

Interaction with Enzymes

One of the primary interactions involves cytochrome P450 enzymes, which metabolize 2-isocyanatofuran to reactive intermediates. These intermediates can lead to oxidative stress and inflammation, disrupting normal cellular functions. The compound's reactivity can also result in the modification of proteins, potentially altering their function.

Cellular Effects

Research indicates that 2-isocyanatofuran influences various cellular processes:

- Cell Signaling : The compound has been shown to affect signaling pathways, leading to alterations in gene expression.

- Oxidative Stress : Exposure to this compound induces oxidative stress, which can have detrimental effects on cell viability.

- Inflammation : It is linked to inflammatory responses in various cell types, contributing to cytotoxicity at higher concentrations.

The molecular mechanism of action of 2-isocyanatofuran involves:

- Metabolic Activation : Cytochrome P450 enzymes convert the compound into reactive intermediates.

- Covalent Bond Formation : These intermediates can form covalent bonds with nucleophilic amino acids in proteins, leading to functional changes or inactivation of these proteins.

- Long-term Effects : The stability and degradation rates of 2-isocyanatofuran influence its long-term biological effects. Studies indicate that reactive intermediates can persist within cells, resulting in prolonged cytotoxic effects.

Dosage Effects in Animal Models

Animal studies have demonstrated that the biological effects of 2-isocyanatofuran vary significantly with dosage:

- Low Doses : Induce mild oxidative stress and inflammation.

- High Doses : Result in severe cytotoxicity, organ damage, and increased mortality rates.

Research Findings and Case Studies

Recent studies have explored the potential therapeutic applications of 2-isocyanatofuran derivatives:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Derivatives showed significant antibacterial and antifungal properties. |

| Anticancer Potential | Certain derivatives exhibited cytotoxic effects against cancer cell lines. |

| Anti-inflammatory Effects | Some derivatives demonstrated potential as anti-inflammatory agents. |

Notable Case Study

A study focusing on the synthesis of 2-isocyanatofuran derivatives revealed their effectiveness against specific cancer types. The derivatives were tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Propiedades

IUPAC Name |

2-isocyanatofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO2/c7-4-6-5-2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJPTPNEGGRIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461133 | |

| Record name | Furan, 2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76537-07-0 | |

| Record name | Furan, 2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.